2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one

Serine protease inhibition Structure-activity relationship α-Chymotrypsin

2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one (also referred to as NPB or NBO) is a heterocyclic 4H-3,1-benzoxazin-4-one derivative bearing a para-nitrophenyl substituent at the 2-position. It belongs to a well-characterized class of alternate-substrate serine protease inhibitors that acylate the active-site serine residue.

Molecular Formula C14H8N2O4
Molecular Weight 268.22 g/mol
CAS No. 16063-05-1
Cat. No. B101997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one
CAS16063-05-1
Synonyms2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one
Molecular FormulaC14H8N2O4
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H8N2O4/c17-14-11-3-1-2-4-12(11)15-13(20-14)9-5-7-10(8-6-9)16(18)19/h1-8H
InChIKeyWDCDVVORESXHQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS 16063-05-1) – Compound Identity and Procurement Baseline


2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one (also referred to as NPB or NBO) is a heterocyclic 4H-3,1-benzoxazin-4-one derivative bearing a para-nitrophenyl substituent at the 2-position. It belongs to a well-characterized class of alternate-substrate serine protease inhibitors that acylate the active-site serine residue [1]. The compound has a molecular formula of C14H8N2O4, a molecular weight of 268.23 g/mol, a melting point of 190 °C, a predicted density of 1.43 g/cm³, and a predicted pKa of 1.05 . It is catalogued by major chemical suppliers including Sigma-Aldrich (AldrichCPR) and is employed both as a pharmacological probe for α-chymotrypsin inhibition and as a versatile synthetic building block for quinazolinone-derived compound libraries .

Why 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one Cannot Be Interchanged with Other Benzoxazinone Analogs


Benzoxazinone derivatives display pronounced regioisomeric and substituent-dependent divergence in both serine protease inhibition potency and inhibition mechanism. Within the same α-chymotrypsin assay system, the para-nitro, meta-nitro, and ortho-nitro regioisomers exhibit IC50 values spanning nearly 25-fold, and the inhibition type shifts from non-competitive (para-NO2) to mixed-type (unsubstituted phenyl) to competitive or mixed-type for other congeners [1]. Furthermore, electron-withdrawing substituents at the 2-position alter chemical stability and reactivity: the nitro-substituted derivative (NO2-PB) occupies a distinct intermediate position between the more stable chlorinated analog (Cl-PB) and the more reactive methylated analog (CH3-PB) in DFT-calculated stability rankings [2]. Consequently, substituting one benzoxazinone for another without accounting for regioisomer identity, inhibition mechanism, and chemical stability profile risks both compromised biochemical activity and unreliable physicochemical behavior in downstream applications.

Quantitative Differentiation Evidence for 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one Versus Closest Analogs


Regioisomeric Potency Gradient in α-Chymotrypsin Inhibition: Para-NO2 Versus Ortho-NO2 and Meta-NO2

Within the 2-nitrophenyl benzoxazinone series, the para-substituted 4-nitro isomer (target compound) exhibits substantially weaker α-chymotrypsin inhibition compared to both the ortho- and meta-nitro regioisomers, consistent with the SAR trend ortho > meta > para reported for this scaffold [1][2]. The 4-nitro compound yielded an IC50 of 500,000 nM (500 µM), while the 3-nitro isomer gave an IC50 of 341,000 nM (341 µM), and the 2-nitro isomer demonstrated a Ki of 22,600 nM (22.6 µM) under comparable assay conditions (50 mM Tris-HCl, pH 7.6, 30 °C, bovine α-chymotrypsin) [3][4].

Serine protease inhibition Structure-activity relationship α-Chymotrypsin

Inhibition Mechanism Divergence: Non-Competitive (4-NO2) Versus Mixed-Type (Unsubstituted Phenyl)

Kinetic studies reveal that 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one acts as a non-competitive inhibitor of bovine α-chymotrypsin, whereas the unsubstituted 2-phenyl-4H-3,1-benzoxazin-4-one acts through a mixed-type inhibition mechanism under identical assay conditions (pH 7.6, 30 °C) [1]. This mechanistic divergence—non-competitive versus mixed-type—indicates that the para-nitro group alters the mode of enzyme–inhibitor interaction, likely by affecting the binding mode of the acyl-enzyme intermediate beyond simple active-site competition.

Enzyme kinetics Mechanism of inhibition α-Chymotrypsin

Chemical Stability Ranking by DFT: NO2-PB Occupies an Intermediate Position Between Cl-PB and CH3-PB

Density functional theory (DFT) calculations at the B3LYP/6-311++G** level, combined with Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses, established the stability order Cl-PB > NO2-PB > CH3-PB for three 2-substituted benzoxazinone derivatives [1]. The nitro-substituted derivative (NO2-PB, i.e., the target compound) exhibited good stability and high chemical hardness, comparable to the chlorinated derivative (Cl-PB), whereas the methylated derivative (CH3-PB) displayed higher chemical reactivity and lower hardness [1]. This order was corroborated by f(νC23-X26) force constant values from vibrational analysis.

DFT calculation Chemical stability Vibrational spectroscopy

Synthetic Utility as a Building Block: Nucleophilic Addition to Yield Quinazolinone Libraries

2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one serves as a key electrophilic intermediate for the synthesis of 2-(4-nitrophenyl)-3-substituted-quinazolin-4(3H)-one derivatives via nucleophilic addition with substituted 2-aminobenzothiazoles [1]. In a representative study, seven novel quinazolinone derivatives (4a–4g) were synthesized using the target compound as the benzoxazinone precursor; the resulting library exhibited anticonvulsant, antimicrobial, and antioxidant activities, with compound 4b (R = 6-NO2) showing anticonvulsant efficacy comparable to phenytoin and compounds 4a and 4b matching chloramphenicol in antimicrobial potency [1]. This contrasts with 2-phenyl-4H-3,1-benzoxazin-4-one, which lacks the electron-withdrawing nitro group and consequently displays different reactivity in analogous nucleophilic addition reactions.

Synthetic chemistry Quinazolinone synthesis Building block

Physicochemical Benchmarking for Procurement: Melting Point, Density, and pKa Versus Unsubstituted Phenyl Analog

The target compound exhibits a melting point of 190 °C, a predicted density of 1.43 ± 0.1 g/cm³, and a predicted pKa of 1.05 ± 0.20 . By comparison, the unsubstituted 2-phenyl-4H-3,1-benzoxazin-4-one has a lower molecular weight (223.23 vs. 268.23 g/mol) and a distinctly different pKa profile owing to the absence of the electron-withdrawing nitro group. The 4-nitro compound's elevated melting point and higher density facilitate unambiguous identity verification via simple melting-point determination and are advantageous for solid-phase handling and storage.

Physicochemical properties Procurement specification Quality control

Diagnostic Vibrational Signatures for Solid-Phase Identity Confirmation: FT-IR and Raman Bands

The combined experimental FT-IR and FT-Raman analysis of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (NPB) identified characteristic IR bands at 1574 and 1037 cm⁻¹ and Raman bands at 1571 and 1038 cm⁻¹, which are diagnostic for the dimeric species formed in the solid phase [1]. These vibrational signatures are distinct from those reported for the chlorinated (Cl-PB) and methylated (CH3-PB) derivatives, enabling unambiguous spectroscopic differentiation of the nitro-substituted compound from its closest structural analogs without requiring full crystallographic analysis.

Vibrational spectroscopy FT-IR Raman Identity verification

Evidence-Backed Application Scenarios for 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one in Scientific Sourcing


Negative Control or Low-Potency Reference Compound in α-Chymotrypsin Serine Protease Screening

Given its IC50 of 500 µM against bovine α-chymotrypsin—the weakest among the three nitrophenyl regioisomers and approximately 57-fold weaker than the unsubstituted phenyl analog [1][2]—the 4-nitro compound is well-suited as a low-potency reference or negative control in α-chymotrypsin inhibition assays. Its non-competitive mechanism further distinguishes it from mixed-type inhibitors, enabling researchers to probe mechanism-dependent cellular responses in protease inhibition panels.

Synthetic Intermediate for 2-(4-Nitrophenyl)quinazolin-4(3H)-one Library Construction

The compound has been validated as a key building block for nucleophilic addition with substituted 2-aminobenzothiazoles, yielding quinazolinone derivatives with demonstrated anticonvulsant, antimicrobial, and antioxidant activities [3]. The electron-withdrawing 4-nitrophenyl group activates the oxazinone ring toward nucleophilic attack while retaining the nitro group as a synthetically versatile handle for subsequent reduction or substitution, making this compound a strategic procurement choice for medicinal chemistry laboratories building heterocyclic libraries.

Spectroscopic Reference Standard for Benzoxazinone Dimerization Studies

The vibrational spectroscopic characterization of NPB—with diagnostic dimer-specific IR bands at 1574 and 1037 cm⁻¹ and Raman bands at 1571 and 1038 cm⁻¹ [4]—establishes this compound as a well-characterized reference standard for solid-phase spectroscopic studies of benzoxazinone dimerization phenomena. The comprehensive DFT-validated vibrational assignments enable its use as a calibration benchmark in laboratories investigating hydrogen-bonded dimer formation in heterocyclic systems.

Chemical Stability Benchmark in Structure–Property Relationship Studies of Benzoxazinones

With its DFT-calculated stability ranking of intermediate hardness and good stability (Cl-PB > NO2-PB > CH3-PB) [4], the 4-nitro benzoxazinone serves as a calibrated midpoint reference in structure–property relationship studies examining the impact of 2-position substituents on heterocyclic ring stability. Its high chemical hardness and documented hydrolytic behavior make it a useful comparator when evaluating new benzoxazinone derivatives for applications requiring defined degradation kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.